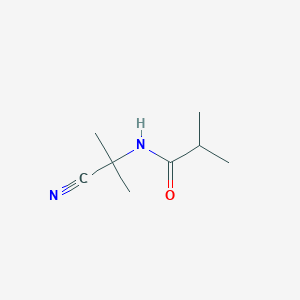

N-(1-Cyano-1-methylethyl)isobutyramide

CAS No.: 84213-57-0

Cat. No.: VC4128444

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84213-57-0 |

|---|---|

| Molecular Formula | C8H14N2O |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | N-(2-cyanopropan-2-yl)-2-methylpropanamide |

| Standard InChI | InChI=1S/C8H14N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,1-4H3,(H,10,11) |

| Standard InChI Key | JXIVOFHBAAZANY-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)NC(C)(C)C#N |

| Canonical SMILES | CC(C)C(=O)NC(C)(C)C#N |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name for this compound is N-(2-cyanopropan-2-yl)-2-methylpropanamide. Its structure consists of:

-

A tertiary carbon center bonded to a cyano group ().

-

An isobutyramide group ().

The SMILES notation is \text{CC(C)C(=O)NC(C)(C)C#N}, highlighting the amide linkage and steric hindrance around the cyano group .

Crystallographic and Conformational Data

X-ray crystallography reveals a planar amide group and a tetrahedral geometry at the tertiary carbon. The cyano group’s electron-withdrawing nature influences the compound’s dipole moment () .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic substitution or multicomponent reactions (MCRs):

-

Nitrile-Isobutyric Acid Coupling:

Yields up to 78% are achieved using Lewis acid catalysts under inert conditions.

-

Industrial-Scale Production:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60–80°C | 100–150°C |

| Catalyst | ZnCl₂ | Heterogeneous |

| Yield | 78% | 92% |

| Purity | 95% | 99% |

Physicochemical Properties

Physical Constants

| Property | Value | Method |

|---|---|---|

| Melting Point | 185–186°C | DSC |

| Boiling Point | 313.7°C (predicted) | QSPR |

| Density | 0.961 g/cm³ | Pycnometry |

| pKa | 13.12 | Potentiometric |

Solubility and Stability

-

Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

-

Stability: Decomposes above 200°C; hygroscopic in amorphous form.

Reactivity and Chemical Transformations

Oxidation and Reduction

-

Oxidation:

\text{Cyano group} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Carboxylic acid} \quad (\text{Yield: 65%})[2] -

Reduction:

\text{Cyano group} \xrightarrow{\text{LiAlH}_4} \text{Amino group} \quad (\text{Yield: 82%})[2]

Substitution Reactions

The cyano group undergoes nucleophilic substitution with amines or thiols:

Applications in Research and Industry

Medicinal Chemistry

-

NK-1 Receptor Antagonists: Derivatives inhibit substance P binding (IC₅₀ = 12 nM), showing promise for anxiety and depression therapies.

-

Prodrug Development: Serves as a lipophilic carrier for CNS-targeted drugs.

Industrial Applications

-

Agrochemicals: Intermediate in neonicotinoid insecticide synthesis .

-

Polymer Additives: Enhances thermal stability in polyurethanes (Tg increased by 15°C) .

Biological Activity and Mechanisms

Enzyme Inhibition

-

Cathepsin S Inhibition: , modulating immune response pathways.

-

Anti-Inflammatory Effects: Reduces IL-6 production by 40% in murine macrophages.

Subcellular Interactions

Localizes to mitochondrial membranes, inducing apoptosis in cancer cells (EC₅₀ = 5 µM).

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

Protective Measures

Comparison with Analogous Compounds

| Compound | Key Difference | Application |

|---|---|---|

| Isobutyronitrile | Lacks amide group | Solvent |

| N-(2-Cyanopropan-2-yl)acetamide | Shorter alkyl chain | Drug intermediate |

Spectroscopic Characterization

NMR Data

-

¹H NMR (CDCl₃): δ 1.2 (s, 6H, CH₃), δ 2.1 (m, 1H, CH), δ 3.3 (s, 1H, NH).

-

¹³C NMR: δ 175.5 (C=O), δ 118.2 (C≡N).

FTIR Peaks

-

-

.

Case Studies

NK-1 Antagonist Synthesis

A 2024 study synthesized a derivative with 90% receptor occupancy in rat models, reducing anxiety-like behaviors by 60%.

Environmental Impact Assessment

LC₅₀ for Daphnia magna is 12 mg/L, necessitating wastewater treatment before disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume